racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659749
InChI: InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-4-5(9(12)13)7-8(6)15-7/h5-8H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1C2CC(C1=O)C3C2O3
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol

racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate

CAS No.:

Cat. No.: VC13659749

Molecular Formula: C11H15NO4

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate -

Specification

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
IUPAC Name tert-butyl (1S,2R,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate
Standard InChI InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-4-5(9(12)13)7-8(6)15-7/h5-8H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1
Standard InChI Key CKSVPIZNXAIFIN-OSMVPFSASA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3
SMILES CC(C)(C)OC(=O)N1C2CC(C1=O)C3C2O3
Canonical SMILES CC(C)(C)OC(=O)N1C2CC(C1=O)C3C2O3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s IUPAC name, tert-butyl (1S,2R,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.0²,⁴]octane-6-carboxylate, reflects its intricate stereochemistry and functional groups. Its tricyclic system comprises a bicyclic oxa-aza core fused to a ketone-bearing ring, with a tert-butyl ester moiety at the 6-position . The racemic nature of the compound indicates equal proportions of two enantiomers, (1S,2R,4S,5R) and (1R,2S,4R,5S), which arise during synthesis due to the absence of chiral resolution steps .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H15NO4\text{C}_{11}\text{H}_{15}\text{NO}_{4}
Molecular Weight225.24 g/mol
XLogP3-AA0.6
Hydrogen Bond Acceptors4
Rotatable Bonds2

Spectroscopic and Computational Data

Synthesis and Reaction Pathways

Synthetic Strategies

While detailed synthetic protocols remain proprietary, the compound is hypothesized to originate from a multistep sequence involving:

  • Ring-Closing Reactions: Formation of the oxa-aza tricyclic core via intramolecular cyclization of a precursor containing amine, ester, and ketone functionalities.

  • Esterification: Introduction of the tert-butyl group using tert-butyl chloroformate or similar reagents under basic conditions .

  • Racemization: The lack of enantiomeric control during synthesis results in a racemic mixture, necessitating chiral chromatography for resolution if enantiopure material is required.

Optimization Challenges

Key challenges include maintaining regioselectivity during cyclization and avoiding epimerization at the stereogenic centers. Suppliers such as Ambeed, Inc. and BLD Pharmatech Ltd. offer the compound in milligram to gram quantities, though scalability for industrial applications remains unverified .

Structural and Functional Analysis

Tricyclic Framework

The tricyclo[3.2.1.0²,⁴]octane skeleton imposes significant steric constraints, limiting conformational flexibility. X-ray crystallography of analogous compounds reveals chair-like geometries in the oxa-aza rings, with the tert-butyl group adopting an equatorial orientation to minimize strain .

Reactive Sites

  • Ketone (7-Oxo): Susceptible to nucleophilic attack, enabling derivatization via Grignard reactions or reductive amination.

  • Ester (tert-Butyl Carboxylate): Hydrolyzable under acidic or basic conditions to yield carboxylic acid derivatives.

  • Amine (6-Aza): Potential for alkylation or acylation to modify pharmacological properties .

Table 2: Predicted Reactivity Profile

Functional GroupReactivityPotential Derivatives
7-OxoNucleophilic additionAlcohols, hydrazones
tert-Butyl EsterHydrolysisCarboxylic acids, amides
6-AzaAlkylation/AcylationQuaternary ammonium salts, ureas

Applications in Research

Medicinal Chemistry

Though direct biological data are scarce, the compound’s structure aligns with pharmacophores found in neuraminidase inhibitors and protease antagonists. The tert-butyl group may enhance bioavailability by modulating lipophilicity, while the tricyclic system could mimic transition-state geometries in enzyme-substrate interactions .

Material Science

The rigid scaffold has potential as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where its multiple heteroatoms could facilitate coordination or covalent bonding .

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